

# CDD-3290: A Potent and Selective Prostate-Specific Antigen Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **CDD-3290**, a novel small molecule inhibitor of Prostate-Specific Antigen (PSA). The information presented herein is compiled from recent scientific literature and is intended to support further research and development efforts in areas such as non-hormonal contraception and prostate cancer.

## **Chemical Identity and Properties**

**CDD-3290**, also referred to as compound 20 in its discovery publication, is a synthetic molecule designed for high-affinity and selective inhibition of PSA, a serine protease. Its fundamental chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                       | Source                  |
|-------------------|---------------------------------------------------------------------------------------------|-------------------------|
| IUPAC Name        | 4-(2-(2-(2-methoxy)ethoxy)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,2,3-triazole-1-carboxamide | Inferred from Structure |
| Molecular Formula | C19H22F3N5O4                                                                                | Inferred from Structure |
| Molecular Weight  | 457.41 g/mol                                                                                | Inferred from Structure |
| SMILES            | COC(OCCOCCOC)c1cn(C(=O )Nc2ccc(C(F)(F)F)cc2)nn1                                             | Inferred from Structure |
| Appearance        | White to off-white solid                                                                    | N/A                     |
| Solubility        | Soluble in DMSO                                                                             | N/A                     |

## **Biological Activity and Pharmacological Profile**

**CDD-3290** is a potent inhibitor of human Prostate-Specific Antigen (PSA) with a reported inhibition constant (Ki) of 216 nM. Its mechanism of action involves the reversible, competitive inhibition of the PSA enzyme's catalytic activity.

## **Potency and Selectivity**

The inhibitory activity of **CDD-3290** has been evaluated against PSA and other related serine proteases. The quantitative data from these assessments are presented below.

| Enzyme Target                   | Inhibition Constant (Ki) |
|---------------------------------|--------------------------|
| Prostate-Specific Antigen (PSA) | 216 nM                   |
| α-Chymotrypsin                  | >10,000 nM               |
| Elastase                        | >10,000 nM               |
| Thrombin                        | >10,000 nM               |

Data sourced from Erickson et al., ACS Medicinal Chemistry Letters.



The data demonstrates that **CDD-3290** possesses a high degree of selectivity for PSA over other tested serine proteases.

## **Signaling Pathway and Mechanism of Action**

**CDD-3290** acts by directly binding to the active site of the PSA enzyme, thereby preventing it from cleaving its natural substrates, such as Semenogelin I and II. This inhibition of PSA's proteolytic activity is the basis for its potential therapeutic applications.



Click to download full resolution via product page

Caption: Mechanism of PSA inhibition by CDD-3290.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the characterization of **CDD-3290**.

### **PSA Enzymatic Assay**

This protocol describes the method used to determine the inhibitory activity of **CDD-3290** against purified human PSA.

### Materials:

- Purified human PSA
- Fluorogenic substrate: MeO-Suc-Arg-Pro-Tyr-pNA



- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl
- CDD-3290 stock solution in DMSO
- 96-well black microplates
- Fluorometric plate reader

### Procedure:

- Prepare a serial dilution of CDD-3290 in the assay buffer.
- In a 96-well plate, add 50 μL of the PSA enzyme solution.
- Add 25 μL of the diluted CDD-3290 or vehicle (DMSO) to the respective wells.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 25 μL of the fluorogenic substrate solution.
- Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm)
   every minute for 30 minutes.
- Calculate the initial reaction velocity (V<sub>0</sub>) for each concentration of the inhibitor.
- Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.
- To cite this document: BenchChem. [CDD-3290: A Potent and Selective Prostate-Specific Antigen Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623392#cdd-3290-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com